molecular formula C11H17N3O2S2 B12457363 5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12457363
M. Wt: 287.4 g/mol
InChI Key: IQRRFLQFZDGARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinane ring, a tert-butylsulfanyl group, and an amino methylene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylsulfanyl ethanol with an appropriate amine to form the intermediate, which is then subjected to further reactions to introduce the diazinane ring and other functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its specific combination of functional groups, which confer unique reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where precise control over chemical transformations is required .

Properties

Molecular Formula

C11H17N3O2S2

Molecular Weight

287.4 g/mol

IUPAC Name

5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H17N3O2S2/c1-11(2,3)18-5-4-12-6-7-8(15)13-10(17)14-9(7)16/h6H,4-5H2,1-3H3,(H3,13,14,15,16,17)

InChI Key

IQRRFLQFZDGARM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCN=CC1=C(NC(=S)NC1=O)O

Origin of Product

United States

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